molecular formula C19H14N2O2 B14586310 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- CAS No. 61195-75-3

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl-

Katalognummer: B14586310
CAS-Nummer: 61195-75-3
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: MVCZPBYPNDUPBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- is a complex organic compound that features a pyridinedione core substituted with an indole and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a pyridinedione precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Wissenschaftliche Forschungsanwendungen

2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indole derivatives and pyridinedione-based molecules. Examples are:

  • 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-methyl-
  • 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-ethyl-

Uniqueness

What sets 2,6(1H,3H)-Pyridinedione, 3-(1H-indol-1-yl)-4-phenyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

61195-75-3

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

3-indol-1-yl-4-phenyl-3H-pyridine-2,6-dione

InChI

InChI=1S/C19H14N2O2/c22-17-12-15(13-6-2-1-3-7-13)18(19(23)20-17)21-11-10-14-8-4-5-9-16(14)21/h1-12,18H,(H,20,22,23)

InChI-Schlüssel

MVCZPBYPNDUPBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)C2N3C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.